STS Inhibitory Potency in JEG3 Cells: Target Compound vs. Irosustat (STX64)
In a human JEG3 cell lysate assay using [3H]-estrone sulfate as substrate, the target compound inhibited steroid sulfatase with an IC50 of 74 nM [1]. The first-in-class clinical STS inhibitor Irosustat (STX64, BN83495) exhibits an IC50 of 8 nM under comparable conditions . The target compound is approximately 9-fold less potent than Irosustat, positioning it as a moderate-affinity probe suitable for studies where supra-physiological STS inhibition is undesirable and a graded, reversible block is preferred.
| Evidence Dimension | Steroid sulfatase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 74 nM |
| Comparator Or Baseline | Irosustat (STX64) IC50 = 8 nM |
| Quantified Difference | Target compound is 9.25-fold less potent than Irosustat |
| Conditions | Human JEG3 cell lysates, [3H]-E1S substrate, 1-hour incubation |
Why This Matters
For researchers seeking a moderate-potency STS inhibitor that avoids complete enzymatic shutdown, the target compound provides a graded inhibitory profile distinct from the sub-nanomolar irreversible inhibition of Irosustat.
- [1] BindingDB. BDBM50541454 (CHEMBL4636936): IC50 = 74 nM, steroid sulfatase inhibition in human JEG3 cell lysates, [3H]-E1S substrate, 1 hr. View Source
